Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro-
CAS No.: 114423-99-3
Cat. No.: VC8026711
Molecular Formula: C12H4Cl4O2
Molecular Weight: 333.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114423-99-3 |
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Molecular Formula | C12H4Cl4O2 |
Molecular Weight | 333.9 g/mol |
IUPAC Name | 1,2,3,4-tetrachlorodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Standard InChI Key | DJHHDLMTUOLVHY-WCGVKTIYSA-N |
Isomeric SMILES | [13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl |
SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Dibenzo(b,e)(1,4)dioxin-13C12, 1,2,3,4-tetrachloro- is distinguished by its carbon-13 enrichment at all 12 positions of the dioxin backbone. This isotopic labeling shifts its mass spectrum relative to unlabeled dioxins, allowing for unambiguous identification in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows . The compound’s molecular structure consists of two benzene rings fused to a central dioxin ring, with chlorine atoms occupying the 1, 2, 3, and 4 positions (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
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CAS No. | 114423-99-3 |
Molecular Formula | |
Molecular Weight | 333.9 g/mol |
IUPAC Name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin |
Isotopic Purity | ≥99% 13C enrichment |
SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Structural Comparison with 2,3,7,8-Tetrachlorodibenzo-p-dioxin
Synthesis and Purification
Synthetic Pathways
The synthesis of 13C12-labeled 1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves:
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Isotopic Precursor Preparation: Benzene-13C6 is chlorinated to produce hexachlorobenzene-13C6, which undergoes controlled dechlorination to yield specific chlorophenol intermediates.
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Cyclocondensation: Chlorophenols are subjected to Ullmann-type coupling reactions in the presence of copper catalysts to form the dioxin backbone.
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Purification: Multi-step chromatographic separation (e.g., silica gel, HPLC) removes positional isomers and polychlorinated byproducts .
Analytical Validation
Batch purity (>95%) is verified through:
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High-Resolution Mass Spectrometry (HRMS): Confirms isotopic enrichment and absence of unlabeled contaminants.
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Nuclear Magnetic Resonance (NMR): 13C-NMR validates carbon labeling positions and structural integrity.
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Gas Chromatography with Electron Capture Detection (GC-ECD): Ensures chromatographic homogeneity .
Applications in Analytical Chemistry
Internal Standardization in Dioxin Analysis
The compound’s primary application lies in its use as an internal standard for:
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Recovery Correction: Compensates for analyte loss during sample extraction and clean-up.
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Matrix Effect Mitigation: Normalizes signal suppression/enhancement caused by co-eluting substances.
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Quantitative Calibration: Enables isotope dilution quantification of native dioxins at parts-per-trillion levels .
Table 2: Performance Characteristics in EPA Method 1613
Parameter | Value |
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Retention Time Consistency | ±0.05 min (RSD <0.1%) |
Ion Abundance Ratio | 0.98–1.02 (vs. theoretical) |
Detection Limit (GC-MS) | 0.1 pg/μL |
Environmental Monitoring Case Study
A 2024 interlaboratory study demonstrated that incorporating 13C12-1,2,3,4-TCDD as an internal standard reduced variability in soil dioxin measurements from 25% RSD to <8% RSD across 12 participating labs. This precision improvement was critical for regulatory compliance assessments near industrial sites .
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